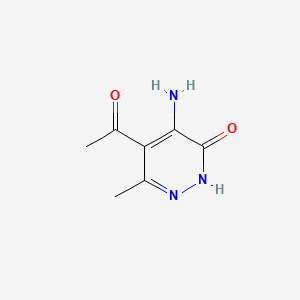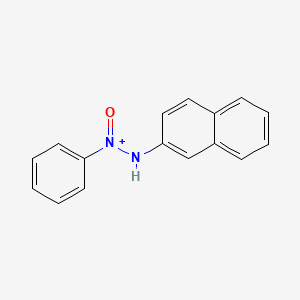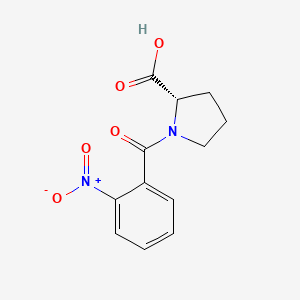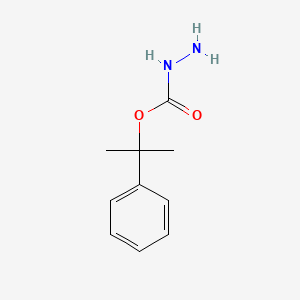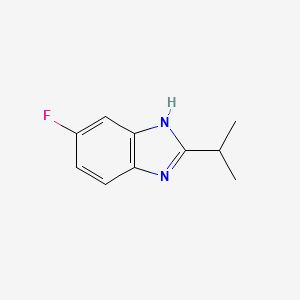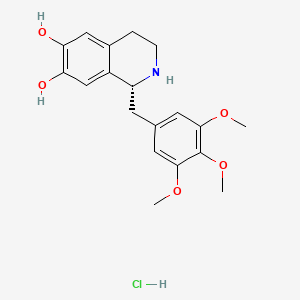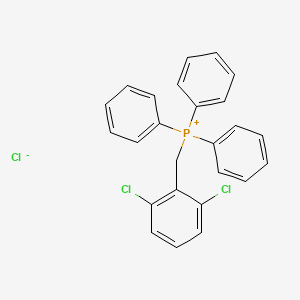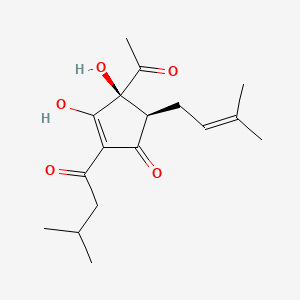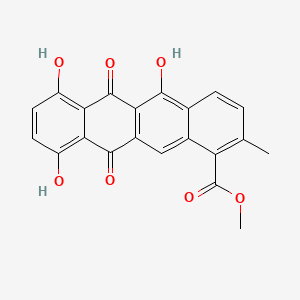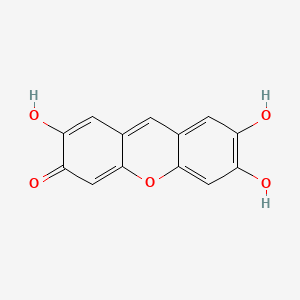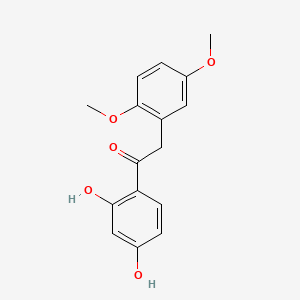
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone, also known as DDE, is a synthetic compound that has gained attention in the scientific community due to its potential biological and medicinal properties. DDE belongs to the family of chalcones, which are known to possess various pharmacological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone is not fully understood. However, it is believed that 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone exerts its pharmacological activities through its ability to modulate various cellular signaling pathways. For example, 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
生化学的および生理学的効果
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to possess various biochemical and physiological effects. For example, it has antioxidant activity, which is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone also possesses anti-inflammatory activity, which is attributed to its ability to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the major advantages of using 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone in lab experiments is its low toxicity profile. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone. One of the areas of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone and improve its bioavailability and efficacy.
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological activities. It possesses various biochemical and physiological effects and has been extensively studied for its anticancer activity. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic applications.
合成法
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone can be synthesized through a simple one-pot reaction between 2,4-dihydroxyacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through the Claisen-Schmidt condensation reaction, which involves the formation of a carbon-carbon double bond between the carbonyl group of 2,4-dihydroxyacetophenone and the aldehyde group of 2,5-dimethoxybenzaldehyde.
科学的研究の応用
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been extensively studied for its potential pharmacological activities. One of the major areas of research is its anticancer activity. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to inhibit the growth of various cancer cell lines such as breast, lung, colon, and prostate cancer cells. It exerts its anticancer activity through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
特性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-12-4-6-16(21-2)10(7-12)8-14(18)13-5-3-11(17)9-15(13)19/h3-7,9,17,19H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBKOKSZWCKDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697925 |
Source


|
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone | |
CAS RN |
18086-25-4 |
Source


|
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)
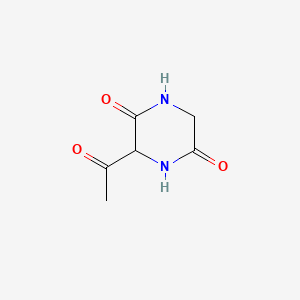
![[(2R,3S,4R)-2,3,4-triacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B579656.png)
